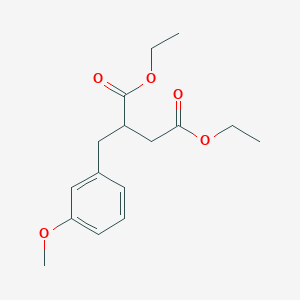

Diethyl 2-(3-methoxybenzyl)succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 2-(3-methoxybenzyl)succinate is an organic compound with the molecular formula C16H22O5. It is a derivative of succinic acid where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and a 3-methoxybenzyl group is attached to the second carbon of the succinate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: this compound can be synthesized through the esterification of 2-(3-methoxybenzyl)succinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Reduction Reaction: Another method involves the reduction of 2-(3-methoxybenzyl)succinic acid followed by esterification with ethanol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde derivatives.

Substitution: Substitution reactions can occur at the methoxybenzyl group, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Diethyl 2-(3-methoxybenzyl)succinic acid, diethyl 2-(3-methoxybenzyl)succinimide.

Reduction Products: Diethyl 2-(3-methoxybenzyl)succinol, diethyl 2-(3-methoxybenzyl)succinaldehyde.

Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Diethyl 2-(3-methoxybenzyl)succinate can be synthesized through a multi-step process involving the reaction of succinic acid derivatives with 3-methoxybenzyl alcohol. The characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Biological Activities

The compound exhibits several biological properties that make it a candidate for further research:

- Anti-Cancer Activity : this compound has been studied for its potential anti-cancer effects. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, including colon and breast cancer cells. Its mechanism may involve apoptosis induction and modulation of cell cycle progression .

- Analgesic Properties : Research has shown that this compound possesses analgesic activity in both peripheral and central models of nociception. This suggests its potential use in pain management therapies .

- Antithrombotic Effects : Preliminary studies indicate that this compound may have antithrombotic properties, making it a candidate for cardiovascular applications .

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several areas:

- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a potential chemotherapeutic agent. Ongoing research is needed to evaluate its efficacy in vivo and to explore combination therapies with existing cancer treatments.

- Pain Relief : Given its analgesic properties, this compound could be developed into a new class of pain relief medications, especially for chronic pain conditions.

- Cardiovascular Health : The antithrombotic effects observed suggest that this compound could be further investigated for use in preventing thromboembolic disorders.

Data Table: Summary of Biological Activities

Case Study 1: Anti-Cancer Efficacy

A study conducted on curcumin derivatives, including this compound, demonstrated significant anti-proliferative effects against HepG2 liver cancer cells. The results indicated that the compound enhances the apoptotic response, suggesting its utility in developing targeted cancer therapies .

Case Study 2: Pain Management

In a model assessing central analgesic activity, this compound showed promising results in reducing pain responses comparable to standard analgesics. This positions it as a potential candidate for further exploration in pain management protocols .

Case Study 3: Cardiovascular Implications

Research exploring the antithrombotic properties revealed that this compound effectively reduced thrombus formation in murine models. These findings warrant further investigation into its mechanisms and potential clinical applications in cardiovascular health .

Mecanismo De Acción

The mechanism by which Diethyl 2-(3-methoxybenzyl)succinate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Diethyl succinate

Diethyl glutarate

Diethyl adipate

Actividad Biológica

Diethyl 2-(3-methoxybenzyl)succinate is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H18O4 and a molecular weight of approximately 278.30 g/mol. Its structure consists of a succinate moiety with a 3-methoxybenzyl group, which enhances its chemical reactivity and biological potential. The compound can be synthesized through various methods involving malonate and aldehyde functional groups, leading to the formation of the desired succinate structure.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly as an anti-cancer agent. Similar compounds have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

Anti-Cancer Properties

The anti-cancer activity of this compound is particularly notable in colon cancer models. Related succinate derivatives have shown IC50 values ranging from 1.8 to 9.6 μM against colon cancer cell lines, indicating significant potency compared to their parent compounds .

Table 1: Comparison of IC50 Values for Succinate Derivatives

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Curcumin diethyl disuccinate | 3.3 - 4.9 |

| Other succinate prodrugs | 1.8 - 9.6 |

This compound may exert its effects through various mechanisms:

- Apoptosis Induction : Studies have shown that related compounds can increase Bax protein expression while decreasing Bcl-2 levels, leading to enhanced apoptosis in cancer cells .

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, thus inhibiting the proliferation of cancer cells.

- Enzyme Interaction : Preliminary studies suggest potential interactions with metabolic enzymes, which could affect drug metabolism and efficacy.

Case Studies

Several case studies highlight the biological activity of this compound and its analogs:

- Colon Cancer Models : In vitro studies using Caco-2 cells demonstrated that succinate derivatives can significantly inhibit cell growth, with some showing enhanced stability in biological environments compared to their parent compounds .

- Fumarate Hydratase Inhibition : Similar compounds have been shown to inhibit fumarate hydratase in Mycobacterium tuberculosis, suggesting a broader spectrum of biological activity beyond cancer treatment .

Propiedades

IUPAC Name |

diethyl 2-[(3-methoxyphenyl)methyl]butanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-4-20-15(17)11-13(16(18)21-5-2)9-12-7-6-8-14(10-12)19-3/h6-8,10,13H,4-5,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPISTONGFDTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC1=CC(=CC=C1)OC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.